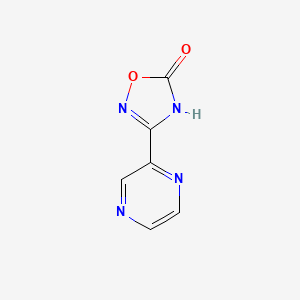

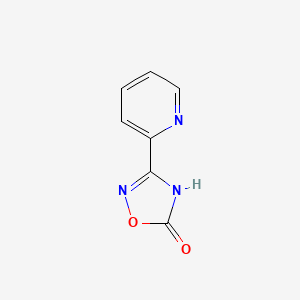

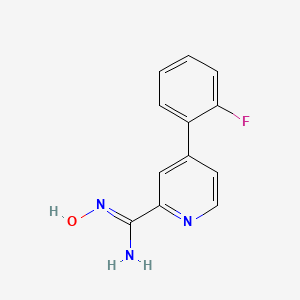

6-(Dimethylamino)-2-methyl-4-pyrimidinol

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in biological, chemical, or industrial processes.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the mechanism of the reaction.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and its molecular weight.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and preferred types of reactions.Wissenschaftliche Forschungsanwendungen

-

Terahertz Technology

- Field : Materials Science

- Application : The compound 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is used in the growth of crystals, synchrotron radiation, Hirshfeld analysis, refraction and absorption in the terahertz range, and THz wave generation .

- Methods : The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis. The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

- Results : The highest terahertz conversion efficiency found was 1.71×10^−5 .

-

Thermo-pH Responsive Polymers

- Field : Polymer Science

- Application : The compound 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) is used in the preparation of thermo-pH responsive polymers .

- Methods : The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated using two methods; the turbidity method by UV–Vis spectroscopy in which the change in transmittance has been taken with the temperature of the polymer solution .

- Results : The polymers have been fully investigated by GPC for molecular weight, DSC for glass temperature, XRD for the degree of crystallinity and SEM for surface morphological features .

-

Peptide Fragmentation

- Field : Biochemistry

- Application : The compound 2-(dimethylamino)-acetic acid is used in the derivatization of peptides to control their fragmentation .

- Methods : Collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .

- Results : Tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .

-

Cleaner PolarClean

- Field : Green Chemistry

- Application : The compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is used in the synthesis of PolarClean, a green solvent .

- Methods : The synthesis involves the reaction of MeOProp and DMAA in the presence of a base catalyst. The main by-product, a double Michael adduct, can be crystallized from the distillation residue .

- Results : The synthesis of PolarClean demonstrates a clear improvement in the amount and nature of hazardous chemicals used compared to patented routes .

-

Esterification Catalyst

- Field : Organic Chemistry

- Application : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is used as a nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .

- Methods : In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

- Results : DMAP is a useful catalyst due to its basicity, which is higher than pyridine, owing to the resonance stabilization from the NMe2 substituent .

-

Organic Compound

- Field : Organic Chemistry

- Application : Dimethylamine is an organic compound with the formula (CH3)2NH. This secondary amine is a colorless, flammable gas with an ammonia-like odor .

- Methods : Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% .

- Results : An estimated 270,000 tons were produced in 2005 .

-

Photophysical Properties

- Field : Physical Chemistry

- Application : The compound 4-Dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) exhibits very interesting photophysical properties such as high molar absorption coefficients, tunable electronic absorption and fluorescence emission energies, and high fluorescence quantum yields .

- Methods : The photophysical properties of DCM have been studied using steady-state and time-resolved absorption and fluorescence studies .

- Results : DCM has been used in various practical applications that include solid-state lasers, organic light-emitting diode (OLED), fluorescent sensors, logic gates, photovoltaics, nonlinear optics (NLO), and bioimaging of cells .

-

Optical Sensing Applications

- Field : Optical Physics

- Application : DCM is commonly known as red dye, an electron donor-acceptor molecule that exhibits very interesting photophysical properties such as high molar absorption coefficients, tunable electronic absorption and fluorescence emission energies, and high fluorescence quantum yields .

- Methods : A significant amount of research work has been devoted for developing optical sensors based on DCM dye for detection of various guest analytes .

- Results : The recent developments of DCM-based optical sensors exhibit colorimetric, ratiometric, and fluorosensing towards selective detection of metal cations, anions, and neutral species .

-

Ratiometric Fluorescent Probe

- Field : Analytical Chemistry

- Application : The compound 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH) has been used in the synthesis and applications of ratiometric pH sensors, ratiometric DNA detectors, etc .

- Methods : The synthesis involves the reaction of ANH solution of 0.3 μM in DMA for titration against amine analytes .

- Results : The results of the synthesis have been studied using fluorescence spectroscopy .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.

For a specific compound like “6-(Dimethylamino)-2-methyl-4-pyrimidinol”, you would need to refer to scientific literature or databases that have information on this compound. If you have access to such resources, you can use the above points as a guide for your analysis. If the compound is novel or not widely studied, experimental work may be needed to gather this information. Please note that handling chemical substances should always be done by trained individuals following safety protocols.

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFYJPZRHEZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608104 | |

| Record name | 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-2-methyl-4-pyrimidinol | |

CAS RN |

83724-17-8 | |

| Record name | 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)